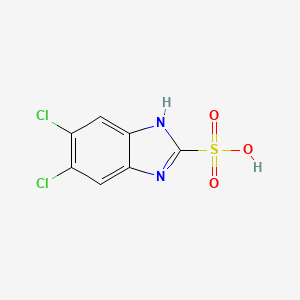

1H-Benzimidazole-2-sulfonic acid, 5,6-dichloro-

Cat. No. B8688139

Key on ui cas rn:

142356-39-6

M. Wt: 267.09 g/mol

InChI Key: VFTHYOBZVUDLQA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05646125

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5,6-dichlorobenzimidazole-2-sulfonic acid (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O then added on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y. Part IV p. 96 (1991 ). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.

[Compound]

Name

three

Quantity

1 L

Type

reactant

Reaction Step One

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Cl:7][C:8]1[C:20]([Cl:21])=[CH:19][C:11]2[N:12]=[C:13](S(O)(=O)=O)[NH:14][C:10]=2[CH:9]=1>P(Cl)(Cl)(Cl)=O>[Cl:2][C:13]1[NH:14][C:10]2[CH:9]=[C:8]([Cl:7])[C:20]([Cl:21])=[CH:19][C:11]=2[N:12]=1

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

104 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

66.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC2=C(N=C(N2)S(=O)(=O)O)C=C1Cl

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was carefully heated until an exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was carefully heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(5 hr)

|

|

Duration

|

5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting thick slurry was carefully added to cold H2O (2.5 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing some ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ice was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then added on the filter

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The material was dissolved in THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid residue was dried at 60° C. under reduced pressure for 18 hr

|

|

Duration

|

18 h

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1NC2=C(N1)C=C(C(=C2)Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.9 g | |

| YIELD: PERCENTYIELD | 72% | |

| YIELD: CALCULATEDPERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |